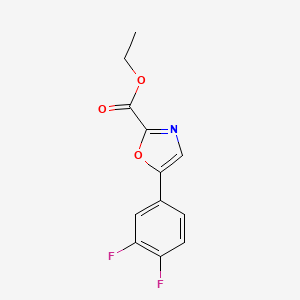

Ethyl 5-(3,4-difluorophenyl)oxazole-2-carboxylate

Beschreibung

Ethyl 5-(3,4-difluorophenyl)oxazole-2-carboxylate is a fluorinated heterocyclic compound featuring an oxazole core substituted at the 5-position with a 3,4-difluorophenyl group and an ethyl ester moiety at the 2-position. The oxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, confers rigidity and electronic diversity, while the 3,4-difluorophenyl substituent enhances lipophilicity and modulates electronic properties through electron-withdrawing fluorine atoms.

Eigenschaften

IUPAC Name |

ethyl 5-(3,4-difluorophenyl)-1,3-oxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO3/c1-2-17-12(16)11-15-6-10(18-11)7-3-4-8(13)9(14)5-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBFMZVUFDCUGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(O1)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Route

The predominant synthetic approach to Ethyl 5-(3,4-difluorophenyl)oxazole-2-carboxylate involves the cyclization of appropriate precursors such as 3,4-difluorobenzoyl derivatives with oxalyl chloride and hydroxylamine, followed by esterification. The key steps include:

Acylation and Formation of Oxazole Ring:

The reaction typically begins with 3,4-difluorobenzoyl chloride reacting with ethyl oxalyl chloride in the presence of a base like triethylamine. This step generates an intermediate that undergoes cyclization with hydroxylamine to form the oxazole heterocycle.Reaction Conditions:

The cyclization is generally performed in solvents such as dichloromethane under controlled temperature conditions to optimize yield and purity.Purification:

The crude product is purified by standard chromatographic techniques, including flash-column chromatography using silica gel, to isolate the desired oxazole ester.

This method is well-established for constructing oxazole rings substituted with aromatic groups bearing electron-withdrawing fluorine atoms, which influence the electronic properties and stability of the final compound.

Industrial Scale Preparation

For industrial production, the synthetic route mirrors the laboratory-scale method but is optimized for efficiency, reproducibility, and scalability:

Continuous Flow Reactors:

The use of continuous flow reactors allows precise control over reaction parameters such as temperature, residence time, and reagent mixing, enhancing product consistency and yield.Optimization of Reaction Parameters:

Reaction conditions including solvent choice, reagent concentration, and temperature are fine-tuned to minimize side reactions and by-product formation.Environmental and Safety Considerations:

Industrial processes incorporate solvent recovery, waste minimization, and safety protocols to handle reagents like oxalyl chloride and bases safely.

This approach ensures that this compound can be produced at scale with high purity suitable for research and pharmaceutical applications.

Detailed Synthetic Procedure Example

A representative laboratory synthesis based on reported procedures is summarized below:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 3,4-Difluorobenzoyl chloride, ethyl oxalyl chloride, triethylamine, dichloromethane, 0°C to room temperature | Formation of acylated intermediate | 85-90 |

| 2 | Hydroxylamine hydrochloride, base (e.g., pyridine), reflux in dichloromethane or ethanol | Cyclization to oxazole ring | 75-85 |

| 3 | Purification by silica gel chromatography | Isolation of pure this compound | — |

Note: The yields are approximate and depend on reaction scale and conditions.

Analytical Characterization During Preparation

Throughout the synthesis, multiple analytical techniques are employed to monitor reaction progress and confirm structure:

Thin Layer Chromatography (TLC):

Used to monitor reaction completion and purity.Nuclear Magnetic Resonance (NMR) Spectroscopy:

$$^{1}H$$ and $$^{13}C$$ NMR confirm the formation of the oxazole ring and substitution pattern.Liquid Chromatography-Mass Spectrometry (LC-MS):

Confirms molecular weight and purity of intermediates and final product.Chromatographic Methods:

Reverse phase and normal phase chromatography are used for purification and analytical verification.

Alternative Synthetic Approaches

While the cyclization of acylated precursors with hydroxylamine is the most common method, alternative routes may include:

Direct Cyclodehydration:

Using α-hydroxyketones or α-aminoketones with appropriate reagents to induce ring closure.Metal-Catalyzed Couplings:

Palladium-catalyzed cross-coupling reactions to install the 3,4-difluorophenyl group onto a preformed oxazole ring.

These alternative methods are less reported for this specific compound but may be explored for structural analogs or to improve synthetic efficiency.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of acylated precursors | 3,4-Difluorobenzoyl chloride, ethyl oxalyl chloride, hydroxylamine | Base, dichloromethane, reflux | High regioselectivity, well-established | Requires careful handling of reagents |

| Continuous flow synthesis | Same as above, optimized for flow | Controlled temperature, flow | Scalable, consistent quality | Requires specialized equipment |

| Metal-catalyzed coupling | Palladium catalysts, aryl halides | Elevated temperature, inert atmosphere | Allows late-stage functionalization | More complex, catalyst cost |

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-(3,4-difluorophenyl)oxazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the phenyl ring, depending on the conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-(3,4-difluorophenyl)oxazole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings

Wirkmechanismus

The mechanism of action of Ethyl 5-(3,4-difluorophenyl)oxazole-2-carboxylate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 5-(3,4-difluorophenyl)oxazole-2-carboxylate and analogous compounds derived from the provided evidence:

Electronic and Steric Effects

- Fluorine Substitution Patterns: The 3,4-difluorophenyl group in the target compound provides distinct electronic effects compared to 2,4-difluorophenyl analogs .

- Heterocycle Core : Oxazole (target) vs. oxadiazole or isoxazole cores alter aromaticity and dipole moments. Oxadiazoles are more polar due to additional nitrogen, while isoxazoles exhibit different hydrogen-bonding capabilities.

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : The target compound’s logP is likely lower than ethyl 3-(2,6-difluorophenyl)-5-methylisoxazole-4-carboxylate due to the absence of a methyl group on the heterocycle.

- Metabolic Stability : The oxazole core may offer better stability compared to oxadiazole derivatives, which are prone to hydrolysis under physiological conditions .

Biologische Aktivität

Ethyl 5-(3,4-difluorophenyl)oxazole-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and case studies.

1. Chemical Structure and Properties

This compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms, with a 3,4-difluorophenyl substituent. This unique substitution pattern is believed to enhance its biological activity by influencing its interaction with various biological targets.

2. Antimicrobial Activity

Research indicates that oxazole derivatives, including this compound, exhibit antimicrobial properties . A study showed that several oxazole derivatives demonstrated significant activity against a range of bacterial strains. This compound was specifically noted for its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 15 µg/mL |

| This compound | S. aureus | 10 µg/mL |

| Ethyl 5-(2-fluorophenyl)oxazole-2-carboxylate | P. aeruginosa | 20 µg/mL |

3. Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. These studies suggest that the compound may induce apoptosis in cancer cells by activating caspase pathways and modulating p53 expression levels . The compound's mechanism appears to involve the inhibition of specific signaling pathways crucial for cancer cell survival.

Case Study: MCF-7 Cell Line

In a study involving the MCF-7 breast cancer cell line, this compound was shown to increase p53 protein levels significantly and promote caspase-3 activation, leading to enhanced apoptotic activity . The findings indicate that this compound could serve as a lead structure for developing new anticancer agents.

4. Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties . Preliminary results indicate that it may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways . The compound's ability to interact with enzymes involved in inflammation suggests potential therapeutic applications in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in disease pathways. This interaction may lead to the modulation of biological processes critical for disease progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.